2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-4(6(15)12-11)14-3-2-5(13-14)7(8,9)10/h2-4H,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLAUHVQWKSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Methyl 3-(5-Trifluoromethyl-1H-pyrazol-3-yl)propanoate with Hydrazine Hydrate
The most widely reported method involves the reflux of methyl 3-(5-trifluoromethyl-1H-pyrazol-3-yl)propanoate with hydrazine hydrate in ethanol. This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the ester carbonyl group, displacing methanol to form the hydrazide derivative.
Reaction Conditions :
- Reagents : Methyl ester precursor (1 equiv), hydrazine hydrate (2.5 equiv), ethanol (solvent).
- Temperature : 80°C under reflux.
- Duration : 6–8 hours.
- Yield : 89–92% after recrystallization.
The methyl ester precursor is synthesized through acylation of methyl 4,4-dimethoxypentanoate with trifluoroacetic anhydride in pyridine, followed by cyclocondensation with hydrazine hydrochloride. This two-step process ensures high regioselectivity for the 5-trifluoromethylpyrazole isomer.
Alternative Pathway via 3-(Trifluoromethyl)pyrazole Alkylation
A secondary route employs 3-(trifluoromethyl)pyrazole (CAS 20154-03-4) as the starting material. The pyrazole undergoes N-alkylation with methyl acrylate under basic conditions to form methyl 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate, which is subsequently treated with hydrazine hydrate.
Key Considerations :
Levulinic Acid-Derived Synthesis
A green chemistry approach utilizes levulinic acid, a biomass-derived platform chemical. Methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, synthesized from levulinic acid, undergoes cyclocondensation with hydrazine hydrochloride to yield the pyrazole intermediate. Subsequent ester-to-hydrazide conversion follows the protocol in Section 1.1.
Advantages :
Optimization and Mechanistic Insights
Role of Solvent and Temperature
Ethanol is preferred for hydrazide formation due to its polarity and ability to solubilize both hydrazine and ester precursors. Elevated temperatures (80°C) accelerate reaction kinetics without promoting decomposition.
Purification Strategies
Crude products are purified via:
- Recrystallization : Ethanol/water mixtures yield crystalline hydrazide with >98% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) for complex mixtures.
Comparative Analysis of Synthetic Methods
Table 1 : Performance metrics of preparation routes
Key Observations :
- The cyclocondensation method offers the highest yield and scalability.
- The levulinic acid route, while slightly less efficient, supports sustainable chemistry initiatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and hydrazide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is hypothesized to enhance its efficacy against resistant strains.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method revealed notable inhibition percentages, suggesting that this compound could be utilized in formulations aimed at combating oxidative stress . This property is particularly relevant in the context of developing therapeutic agents for conditions linked to oxidative damage.
Cancer Research
Preliminary studies involving cell-based assays have indicated that pyrazole derivatives may possess anticancer activity. For example, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation across various cancer types, including breast and lung cancers . The mechanism of action may involve apoptosis induction or cell cycle arrest.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The functionalization of this compound allows for the development of a library of derivatives with tailored biological activities. For instance, modifications to the hydrazide portion can yield compounds with enhanced solubility or selectivity towards specific biological targets .
Material Science Applications
Beyond biological applications, this compound's unique chemical structure lends itself to potential uses in materials science. The trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to polymers or coatings. Research into the incorporation of pyrazole derivatives into polymer matrices has shown improved mechanical properties and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 5-Methyl-3-(Trifluoromethyl)pyrazole Derivatives
- Compound: 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide (CAS 1001518-86-0) . Structure: 5-methyl substitution on the pyrazole. Molecular weight increases slightly (C₈H₁₁F₃N₄O vs. C₇H₉F₃N₄O for non-methylated analogues).
b) 5-Cyclopropyl-3-(Trifluoromethyl)pyrazole Derivatives
- Compound: 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N′-[(Z)-{4-[(dibutylamino)methyl]phenyl}methylene]propanehydrazide . Structure: Cyclopropyl substituent at the 5-position and a dibutylamino-methylphenyl group. The dibutylamino group increases solubility in non-polar solvents.
c) Dimethylpyrazole Derivatives
- Compound : 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (CAS 634884-75-6) .
- Structure : 3,5-dimethylpyrazole with a benzylidene hydrazide.
- Impact : Dimethyl groups reduce electrophilicity of the pyrazole ring, while the ethoxy-hydroxyphenyl moiety introduces hydrogen-bonding capability.
Hydrazide Chain Modifications
a) Thiazole-Carbothioamide Hybrids
- Compound : 2-((2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazol-4-yl)Carbonyl)-N-[3-(Trifluoromethyl)Phenyl]-1-Hydrazinecarbothioamide .
b) Benzylidene Hydrazides
Physicochemical and Spectroscopic Data Comparison
Notes:
Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Essential for metabolic resistance and membrane permeability across all analogues .
- Hydrazide Chain : The propanehydrazide (-CH₂-CH₂-CONHNH₂) provides flexibility and hydrogen-bonding sites, critical for target engagement .
- Aromatic Substituents : Compounds with benzylidene or phenyl groups (e.g., ) show enhanced π-π interactions but reduced solubility .
Biological Activity
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and data sources.
- Molecular Formula : C₈H₁₁F₃N₄O
- Molecular Weight : 236.19 g/mol
- CAS Number : 1005592-15-3
The compound features a trifluoromethyl group attached to a pyrazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoromethyl-substituted pyrazoles. This method allows for the incorporation of various functional groups that can influence biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit serine/threonine kinases, which are often overactive in cancerous tissues. The inhibition of these kinases can lead to decreased tumor growth and proliferation .
| Study | Findings |
|---|---|
| Research Study A | Demonstrated that pyrazole derivatives inhibited ERK signaling pathways in cancer cells. |
| Research Study B | Showed reduced cell viability in various cancer cell lines treated with pyrazole-based compounds. |
Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are often studied for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and inflammatory bowel disease .
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of pyrazole derivatives. The incorporation of the trifluoromethyl group may enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial membranes and exert antibacterial effects .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a pyrazole derivative similar to this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes .
Q & A
Q. What are the recommended synthetic routes for 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, chalcone intermediates can react with substituted hydrazines under reflux in ethanol or methanol (6–9 hours) to form pyrazole cores, followed by hydrazide functionalization . Optimization of reaction efficiency involves using Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. Accelerated reaction screening via microwave-assisted synthesis or catalytic methods (e.g., triethylamine) can reduce reaction times .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with pyrazole proton signals typically appearing at δ 6.5–8.5 ppm and hydrazide NH protons near δ 9–10 ppm .
- X-ray Diffraction : Single-crystal analysis resolves regiochemical ambiguities in pyrazole substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity (>95%) and correct stoichiometry .
Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?
Methodological Answer: Conduct accelerated stability studies using DOE to test degradation kinetics. For example:
- Thermal Stability : Heat the compound at 40°C, 60°C, and 80°C in inert atmospheres, monitoring decomposition via HPLC .
- pH Stability : Incubate in buffers (pH 2–12) and analyze hydrolytic products using LC-MS.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes with UV spectroscopy .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole ring substitution during synthesis be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., trifluoromethyl at position 3) to bias substitution. Computational modeling (DFT) predicts favorable reaction pathways, while experimental validation via kinetic studies under controlled conditions (e.g., low-temperature NMR) identifies intermediates .
Q. What computational methods are suitable for elucidating reaction mechanisms and electronic properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to map transition states and calculate activation energies for hydrazide formation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- ICReDD Framework : Integrate computational predictions (e.g., reaction path searches) with experimental validation to refine synthetic routes .
Q. How can researchers evaluate the pharmacological activity of this compound, and what assays are recommended?
Methodological Answer:
- Antibacterial Screening : Use gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays (MIC determination) .
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) via fluorometric or colorimetric assays.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How should contradictory data in bioactivity or spectral analysis be resolved?
Methodological Answer:
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
- Replication : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).
- Cross-Technique Correlation : Compare NMR, MS, and XRD data to confirm structural assignments .
Q. What strategies optimize coupling reactions for hydrazide functionalization?
Methodological Answer: Use carbodiimide-based coupling agents (e.g., HOBt/TBTU) in anhydrous DMF or THF. Activate the carboxylic acid precursor at 0–5°C, then react with hydrazine derivatives. Monitor progress via TLC (Rf shift) and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can solubility limitations in aqueous or organic solvents be addressed?
Methodological Answer:
Q. How can electronic effects of the trifluoromethyl group be correlated with reactivity or bioactivity?
Methodological Answer:
- Hammett Analysis : Quantify electron-withdrawing effects using σp values.
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of trifluoromethyl vs. non-fluorinated analogs.
- Structure-Activity Relationships (SAR) : Synthesize derivatives with varying substituents and correlate with bioassay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
